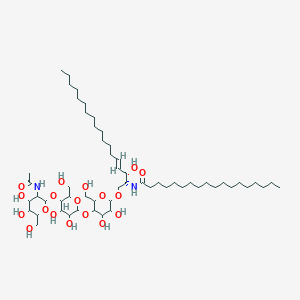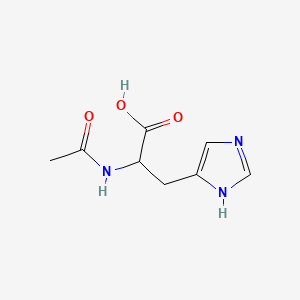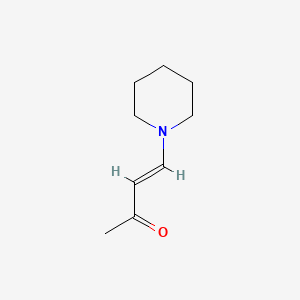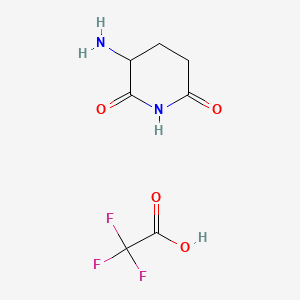
Gangliotriosylceramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gangliotriosylceramide, also known as asialo GM2, is a glycosphingolipid that consists of a ceramide backbone linked to a trisaccharide moiety. This compound is a member of the ganglioside family, which are glycosphingolipids containing one or more sialic acid residues. This compound is unique in that it lacks the sialic acid residue found in other gangliosides. It is found in various tissues and has been identified as a tumor-specific marker in certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gangliotriosylceramide involves the preparation of its trisaccharide moiety, which is then linked to a ceramide backbone. One method involves the reaction of 4-O-acetyl-3,6-di-O-benzoyl-2-deoxy-2-phthalimido-D-galactopyranosyl bromide with a benzylated derivative of methyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside. The substituent at O-6’ is crucial for the outcome of glycosylations at O-4’, with the ether derivative being more reactive .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing similar reaction conditions as described above. The process may also involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bonds. Analytical methods such as high-performance liquid chromatography, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy are used to characterize the synthesized compound .
化学反应分析
Types of Reactions: Gangliotriosylceramide undergoes various chemical reactions, including glycosylation, acetylation, and benzoylation. These reactions are essential for the synthesis of its trisaccharide moiety and the subsequent attachment to the ceramide backbone.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acetyl and benzoyl chlorides, phthalimido derivatives, and glycosyl bromides. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like crown ethers to facilitate the glycosylation process .
Major Products Formed: The major product formed from these reactions is the trisaccharide moiety linked to the ceramide backbone, resulting in the complete this compound molecule. The purity and structure of the final product are confirmed using analytical techniques .
科学研究应用
Gangliotriosylceramide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates. In biology, it serves as a marker for certain cell types and is involved in cell-to-cell communication, cell adhesion, and migration .
In medicine, this compound is studied for its role in cancer, as it has been identified as a tumor-specific marker for certain types of cancer. It is also involved in neuronal development, signal transduction, and synaptic plasticity within the central nervous system . In industry, this compound is used in the development of diagnostic tools and therapeutic agents targeting specific glycosphingolipids .
作用机制
The mechanism of action of gangliotriosylceramide involves its interaction with specific receptors on the cell surface, leading to the activation of signal transduction pathways. These pathways regulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets of this compound include glycosphingolipid receptors and other cell surface proteins involved in cell signaling .
相似化合物的比较
Gangliotriosylceramide is similar to other gangliosides, such as GM1 and GM2, which also contain a ceramide backbone linked to a carbohydrate moiety. this compound is unique in that it lacks the sialic acid residue found in other gangliosides. This structural difference affects its biological functions and interactions with other molecules .
List of Similar Compounds:- GM1 Ganglioside
- GM2 Ganglioside
- Globotriaosylceramide
- Lactosylceramide
These compounds share similar structural features but differ in their carbohydrate moieties and the presence or absence of sialic acid residues .
属性
IUPAC Name |
N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMISOLVPZNSV-CANPYCKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104N2O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35960-33-9 |
Source


|
| Record name | Ganglio-N-triaosylceramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)
